molecular formula C19H23NO4 B600965 Labetalol Impurity A CAS No. 1391051-99-2

Labetalol Impurity A

Número de catálogo: B600965
Número CAS: 1391051-99-2
Peso molecular: 329.40
Clave InChI: DZBUYRWVQLOXQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Labetalol Impurity A refers to structurally related compounds or degradation products of labetalol, a combined α- and β-adrenoceptor antagonist used to treat hypertension. Labetalol itself is a racemic mixture of four isomers, each contributing variably to its α- and β-blocking activities. Stability-indicating HPLC methods confirm that degradation products are well-resolved from the parent compound, ensuring rigorous quality control .

Métodos De Preparación

The preparation of Labetalol Impurity A involves several steps:

This method is advantageous due to its controllable reaction conditions, high stability, and high purity of the final product. The process is straightforward, involving simple steps and convenient post-treatment and purification .

Análisis De Reacciones Químicas

Labetalol Impurity A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Introduction to Labetalol Impurity A

This compound is a chemical compound associated with the antihypertensive medication labetalol, which is widely used for managing high blood pressure. This impurity, identified chemically as 2-Hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzoic acid hydrochloride, plays a significant role in pharmacological research and quality control within pharmaceutical formulations. Understanding its applications is crucial for ensuring the safety and efficacy of labetalol products.

Quality Control and Analysis

This compound serves as a reference standard in various analytical techniques to ensure the purity of labetalol formulations. The European Pharmacopoeia outlines specific methods for testing the presence and concentration of impurities in pharmaceutical products, including labetalol. For instance, High-Performance Liquid Chromatography (HPLC) methods are commonly employed to quantify labetalol and its impurities, including Impurity A, to meet regulatory standards .

Table 1: Analytical Techniques for this compound

TechniquePurposeReference
HPLCQuantification of impurities
ElectrochemicalDetection in urine samples
SpectrofluorimetrySensitivity analysis in biological samples

Pharmacokinetic Studies

Research involving labetalol and its impurities, including this compound, has been pivotal in understanding the pharmacokinetics of the drug. Studies have shown that labetalol undergoes significant first-pass metabolism with an approximate bioavailability of 25% when administered orally. The presence of impurities can affect the pharmacokinetic profile of the drug, necessitating thorough investigation during drug development .

Toxicological Assessments

This compound is also relevant in toxicological studies aimed at evaluating the safety profile of labetalol formulations. Understanding the effects of impurities on human health is essential for regulatory approval and clinical use. Toxicological assessments help identify any adverse effects associated with the impurity, ensuring that patients receive safe medications .

Research on Efficacy

Clinical studies have investigated the efficacy of labetalol in various conditions such as essential hypertension and hypertensive emergencies. The role of impurities like this compound in these studies can provide insights into their impact on therapeutic outcomes and side effects .

Case Study 1: HPLC Method Development

A study conducted by Nafisur et al. demonstrated a novel HPLC method to quantify Labetalol and its impurities in urine samples. This method was validated for accuracy and precision, indicating its potential use in pharmacokinetic studies involving human subjects .

Case Study 2: Electrochemical Detection

Another investigation focused on developing an electrochemical device for detecting Labetalol in biological fluids. The study highlighted that this compound could be effectively analyzed using modified electrodes, showcasing its utility in clinical diagnostics .

Mecanismo De Acción

Labetalol Impurity A itself does not have a direct mechanism of action as it is an impurity. understanding its presence and behavior is crucial for the overall mechanism of action of labetalol hydrochloride. Labetalol works by non-selectively antagonizing beta-adrenergic receptors and selectively antagonizing alpha-1-adrenergic receptors. This dual action helps in lowering blood pressure by reducing heart rate and dilating blood vessels .

Actividad Biológica

Labetalol is a well-known antihypertensive agent that functions as a combined alpha- and beta-adrenergic antagonist. Among its various impurities, Labetalol Impurity A has garnered attention due to its potential biological activities and implications for pharmacokinetics and safety. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and analytical data.

1. Overview of Labetalol and Its Impurities

Labetalol, chemically known as 2-hydroxy-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl} benzamide hydrochloride, is used primarily for managing hypertension. It exhibits both beta-blocking and alpha-blocking properties, which help in reducing blood pressure without significantly affecting heart rate or cardiac output . The presence of impurities like this compound can influence the drug's efficacy and safety profile.

2. Chemical Structure and Properties

This compound is structurally related to labetalol but differs in specific functional groups. Understanding its chemical structure is crucial for assessing its biological activity. The impurity's presence in formulations may arise from synthesis or degradation processes.

Property Value
Molecular WeightTBD
SolubilityTBD
StabilityTBD

Labetalol operates primarily through the blockade of adrenergic receptors, specifically the β1, β2, and α1 receptors. While this compound's exact mechanism remains less characterized, it is hypothesized to exhibit similar receptor interactions, potentially influencing cardiovascular responses .

3.2 Pharmacokinetics

The pharmacokinetic profile of Labetalol indicates a half-life ranging from 1.7 to 6.1 hours with significant first-pass metabolism . The implications of this compound on these parameters are not fully understood but may alter bioavailability and clearance rates.

4. Case Studies

Several studies have investigated the impact of labetalol and its impurities on patient outcomes:

  • Study on Hypertensive Pregnant Women : Research indicated that labetalol effectively managed hypertension in pregnant women with no significant difference in pharmacokinetics compared to non-pregnant controls . However, the role of impurities like this compound in this context remains to be elucidated.
  • Electrochemical Studies : Recent electrochemical analyses highlighted the behavior of labetalol and its impurities under various conditions, showing that impurities can affect the oxidation-reduction potential of the compound .

5.1 Detection Methods

High-performance liquid chromatography (HPLC) has been employed to quantify labetalol and its impurities effectively. The detection limits for known impurities have been established between 0.3593 and 0.7187 µg/mL, with recovery rates ranging from 95.5% to 105.2% across different concentrations .

Analytical Method Detection Limit (µg/mL) Recovery Rate (%)
HPLC0.3593 - 0.718795.5 - 105.2

5.2 Stability Studies

Stability studies indicate that labetalol does not degrade significantly under various stress conditions (acidic, basic, oxidative), suggesting that this compound may also exhibit similar stability characteristics .

6. Conclusion

The biological activity of this compound is an area requiring further investigation to fully understand its implications in clinical settings. While preliminary findings suggest it may share some biological properties with labetalol, comprehensive studies are necessary to determine its pharmacological significance and safety profile.

Future research should focus on detailed mechanistic studies and clinical evaluations to clarify the role of this impurity in therapeutic outcomes associated with labetalol therapy.

Q & A

Basic Research Questions

Q. What methodological steps are critical for developing a stability-indicating RP-HPLC method to analyze Labetalol Impurity A?

  • Answer : The method requires optimization of chromatographic conditions, including:

  • Column selection : Trials with columns varying in stationary phase (C-18 vs. C-8), particle size (3.5 µm vs. 5 µm), and brand (e.g., Zorbax Eclipse Plus C-18) to resolve Impurity A from the main compound .
  • Mobile phase composition : Use of trifluoroacetic acid (TFA) in water and organic solvents (ACN:MeOH) to improve peak symmetry and retention time reproducibility .
  • Gradient programming : Adjusting organic solvent ratios to reduce run time while maintaining baseline separation (e.g., 0.1% TFA in water vs. 0.2% TFA in ACN:MeOH) .
  • pH adjustment : Buffer solutions (e.g., KH₂PO₄ at pH 2.0) to stabilize ionization states and enhance peak sharpness .
    • Validation parameters (linearity, precision, accuracy) must comply with ICH guidelines .

Q. How are LOD and LOQ determined for this compound in HPLC analysis?

  • Answer :

  • Signal-to-noise (S/N) ratio : LOD is defined at S/N ≈ 3, and LOQ at S/N ≈ 10. For Impurity A, LOD and LOQ were experimentally validated using spiked solutions, with results tabulated for reproducibility .
  • Linear range : Calibration curves from LOQ to 120% of the target concentration, ensuring a correlation coefficient >0.99 .
  • Recovery studies : Accuracy confirmed via spiked recovery tests (95.5–105.2%) across three concentration levels .

Q. What protocols ensure solution stability for Impurity A during HPLC analysis?

  • Answer :

  • Storage conditions : Solutions stored at room temperature (25°C) and refrigerated (2–8°C) showed ≤0.1% impurity variation over 24 hours, validated through repeated injections at 6-hour intervals .
  • Stability criteria : % impurity difference relative to initial time points must remain within ±5% .

Advanced Research Questions

Q. What challenges arise in resolving this compound from the parent compound, and how are they mitigated?

  • Answer :

  • Co-elution risks : Initial trials using Hypersil BDS columns showed peak fronting for Impurity A and tailing for labetalol (tailing factor >2). Mitigation involved switching to Zorbax Eclipse Plus C-18 columns with optimized TFA-containing mobile phases .
  • Baseline humps : Addressed by adjusting organic solvent ratios (ACN:MeOH) and gradient elution profiles to reduce interference .
  • Robustness testing : Resolution ≥11 between Impurity A and labetalol confirmed under variable flow rates, column temperatures, and mobile phase compositions .

Q. How does column temperature influence the chromatographic separation of Impurity A?

  • Answer :

  • Temperature optimization : At 35°C, resolution improved due to reduced viscosity and enhanced mass transfer, achieving a baseline separation with a resolution factor >3.5. Lower temperatures (25°C) increased tailing, while higher temperatures (>40°C) risked column degradation .
  • Retention time consistency : Temperature-controlled trials ensured RRT reproducibility (ΔRT <0.1 minutes) across analytical batches .

Q. What statistical methods are recommended for analyzing contradictions in impurity quantification data?

  • Answer :

  • Precision assessment : % RSD ≤2.5% for intra-day and inter-day analyses (six replicates) via ANOVA or Mann-Whitney tests for non-normal distributions .
  • Outlier detection : Grubbs’ test or Dixon’s Q-test to identify anomalous recovery values (e.g., recovery <95% or >105%) .
  • Data reconciliation : Cross-validation using LC-MS/MS for structural confirmation if HPLC results conflict with forced degradation studies .

Q. Methodological Tables

Table 1: Key Validation Parameters for Impurity A

ParameterValue/ResultReference
LOD0.3593 µg/mL
LOQ0.7187 µg/mL
Linearity RangeLOQ – 120% (R² >0.99)
Precision (% RSD)≤2.5%
Recovery95.5–105.2%
Solution Stability≤0.1% variation over 24 hours

Table 2: Optimal Chromatographic Conditions

ConditionSpecificationReference
ColumnZorbax Eclipse Plus C-18
Mobile Phase0.1% TFA in water + ACN:MeOH
Temperature35°C
Detection Wavelength230 nm
Flow Rate1.0 mL/min

Comparación Con Compuestos Similares

Labetalol vs. Propranolol

Parameter Labetalol Propranolol References
Receptor Blockade Combined α- and β-blockade Selective β-blockade (no α-blockade)
Potency Ratio (β-blockade) 1 (reference) 4–6× more potent than labetalol
Respiratory Effects No significant increase in airway resistance Increases airway resistance
Lipophilicity (Log P) 1.2 Higher than labetalol (exact value not reported)
  • Key Findings: Propranolol’s β-blockade is 4–6× more potent than labetalol but lacks α-blocking activity.

Labetalol vs. Metoprolol

Parameter Labetalol Metoprolol References
Log P 3.09 2.2
Permeability (Peff, cm/s) Lower in Caco-2 cells (P-gp substrate) Higher in Caco-2 cells
BCS Classification High solubility, variable permeability Conservative low/high boundary marker
  • Key Findings : Despite similar lipophilicity, labetalol’s permeability is reduced by P-glycoprotein (P-gp)-mediated efflux, unlike metoprolol. This makes labetalol less predictable as a Biopharmaceutics Classification System (BCS) permeability marker .

Labetalol vs. Methyldopa

Parameter Labetalol Methyldopa References
SBP Reduction (72 hrs) Significant (p < 0.001) Less pronounced
Mechanism Dual α/β-blockade Central α2-agonist
  • Key Findings : Labetalol reduces systolic blood pressure (SBP) more effectively than methyldopa, with a statistically significant difference (p < 0.001) in hypertensive patients .

Labetalol vs. SCH 19927 (R,R-Isomer)

Parameter Labetalol (Racemate) SCH 19927 (R,R-Isomer) References
β-Blockade Potency 1 (reference) 3–4× more potent
α-Blockade Potency 1 (reference) 1/3 potency
  • Key Findings : The R,R-isomer (SCH 19927) exhibits greater β-selectivity and reduced α-blocking activity compared to the racemic labetalol, highlighting stereochemical influences on receptor affinity .

Labetalol vs. Nifedipine

Parameter Labetalol (IV) Nifedipine (Oral) References
Time to Target BP Slower (plateau effect) Faster (gradual reduction)
Hypertensive Crisis Recurrence Higher recurrence within 24 hrs Lower recurrence
  • Key Findings : Nifedipine achieves target blood pressure faster, but labetalol provides more sustained control in obstetric emergencies .

Critical Research Findings

  • Permeability and P-gp Interaction : Labetalol’s intestinal absorption involves both passive diffusion and saturable carrier-mediated processes, with P-gp efflux reducing bioavailability compared to metoprolol .
  • First-Pass Metabolism : Chronic liver disease increases labetalol’s bioavailability (2–3×) due to reduced hepatic metabolism, necessitating dose adjustments .

Propiedades

IUPAC Name

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBUYRWVQLOXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391051-99-2
Record name Labetalol acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391051992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LABETALOL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SUJ0U4ZMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.